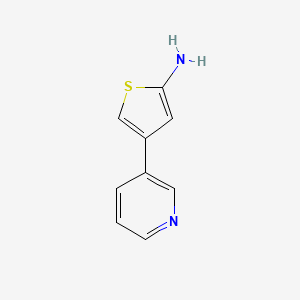
4-(Pyridin-3-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)thiophen-2-amine is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)thiophen-2-amine typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is followed by further modifications to introduce the amine group. Common reagents used in these reactions include thiourea and hydrazine hydrate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Oxazolo[5,4-b]pyridin-2-amines.
Reduction: Reduced derivatives of the pyridine and thiophene rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-3-yl)thiophen-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)thiophen-2-amine involves its interaction with various molecular targets. The compound can modulate biological pathways by binding to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison: 4-(Pyridin-3-yl)thiophen-2-amine is unique due to the combination of pyridine and thiophene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-pyridin-3-ylthiophen-2-amine |
InChI |
InChI=1S/C9H8N2S/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H,10H2 |
InChI Key |
XDTVMFQDZMDKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


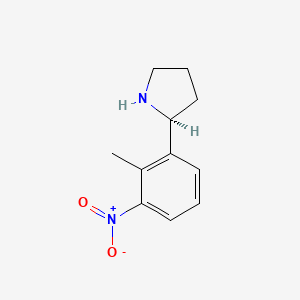
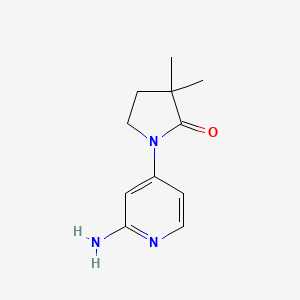
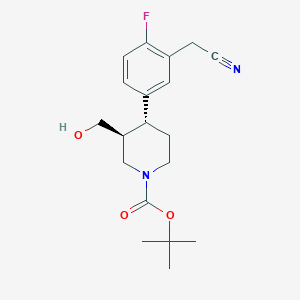
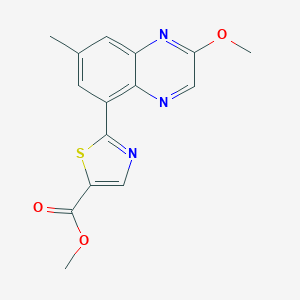
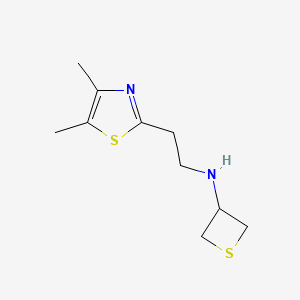

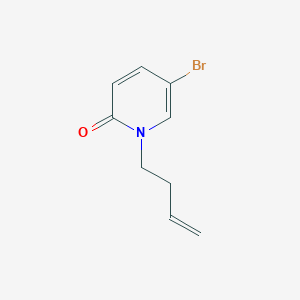
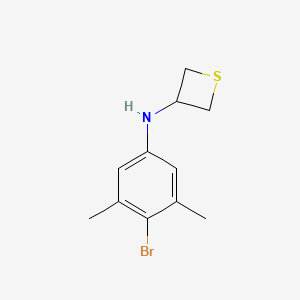
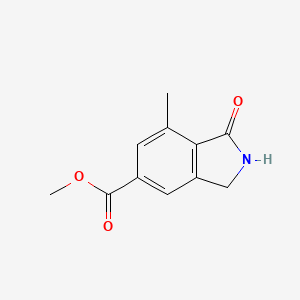
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
![3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B12990631.png)

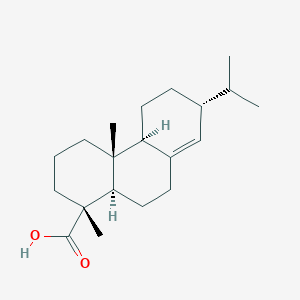
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)
